7-Chloro-3-methyl-benzofuran-2-carboxylic acid (7-Cl-3-Me-BCA) is a relatively understudied molecule, but its chemical structure suggests potential applications in the development of pharmaceuticals. The benzofuran core and carboxylic acid functionality are present in various bioactive molecules, including some with anti-inflammatory and antitumor properties []. Studies have shown that certain benzofuran derivatives can exhibit these activities, suggesting that 7-Cl-3-Me-BCA could warrant further investigation in this area [, ].
7-Cl-3-Me-BCA can serve as a valuable starting material for the synthesis of more complex molecules with potential biological or material science applications. The presence of reactive functional groups, such as the chlorine and carboxylic acid moieties, allows for various chemical transformations to introduce new functionalities and tailor the molecule's properties [].
7-Chloro-3-methyl-benzofuran-2-carboxylic acid is an aromatic compound with the molecular formula C₁₀H₇ClO₃ and a molecular weight of approximately 210.61 g/mol. This compound features a benzofuran core, which is a fused bicyclic structure consisting of a benzene ring and a furan ring. The presence of a chloro group at the 7-position and a carboxylic acid functional group at the 2-position contributes to its unique chemical properties and potential biological activities .
These reactions highlight the compound's versatility in organic synthesis and its potential for derivatization into more complex molecules .
Research indicates that 7-chloro-3-methyl-benzofuran-2-carboxylic acid exhibits various biological activities. It has been studied for its potential as an anti-inflammatory agent and has shown promise in inhibiting certain cancer cell lines. Its structural features may contribute to its interaction with biological targets, although further studies are needed to elucidate its mechanisms of action fully .
Several synthetic routes have been proposed for the preparation of 7-chloro-3-methyl-benzofuran-2-carboxylic acid:
These methods allow for the efficient synthesis of this compound while providing opportunities for modifications to enhance its properties .
7-Chloro-3-methyl-benzofuran-2-carboxylic acid finds applications in various fields:
Its unique structure makes it valuable in both research and industrial applications .
Interaction studies involving 7-chloro-3-methyl-benzofuran-2-carboxylic acid have focused on its binding affinity to various biological targets. Preliminary findings suggest that it may interact with specific enzymes or receptors involved in inflammatory pathways or cancer progression. Further studies using techniques such as molecular docking and binding assays are necessary to understand these interactions better and their implications for therapeutic use .
Several compounds share structural similarities with 7-chloro-3-methyl-benzofuran-2-carboxylic acid. These include:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 6-Chloro-3-methyl-benzofuran-2-carboxylic acid | Chlorine at the 6-position | Different position of chlorine affects reactivity |
| 7-Bromo-3-methyl-benzofuran-2-carboxylic acid | Bromine instead of chlorine | May exhibit different biological activities |
| 7-Chloro-benzofuran-2-carboxylic acid | Lacks methyl group at position 3 | Simpler structure, potentially different properties |
The uniqueness of 7-chloro-3-methyl-benzofuran-2-carboxylic acid lies in its specific combination of functional groups and substitution patterns, which influence its reactivity and biological activity compared to these similar compounds .